An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(chlorodimethylsilyl)propane is a bifunctional organosilicon compound that serves as a versatile building block in a multitude of chemical applications.[1][2][3] Its unique structure, featuring two chlorodimethylsilyl groups linked by a flexible propane bridge, allows for a diverse range of chemical transformations.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 1,3-Bis(chlorodimethylsilyl)propane, with a focus on its practical use in research and development.
Physicochemical Properties
1,3-Bis(chlorodimethylsilyl)propane is a colorless to pale yellow liquid with the chemical formula C7H18Cl2Si2.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2295-06-9 | [4][5][6][][8][9] |
| Molecular Formula | C7H18Cl2Si2 | [4][6][][8] |
| Molecular Weight | 229.29 g/mol | [6][][8] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 1.024 g/cm³ | [6][][8] |
| Boiling Point | 94°C at 19 mmHg | [6] |
| SMILES | C(CCC(C)Cl)Cl | [4][] |
| InChI | InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | [4][] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms and the three methylene groups of the propane bridge.
-
¹³C NMR: The carbon-13 NMR spectrum should display distinct peaks for the methyl carbons attached to silicon and the carbons of the propane backbone.[1][10][11][12]
-
FT-IR: The infrared spectrum will likely exhibit characteristic absorbances for C-H stretching and bending, Si-C stretching, and the highly reactive Si-Cl bond.[13][14]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups, chlorine atoms, and cleavage of the propane chain.[15][16][17][18][19]
Chemical Reactivity
The reactivity of 1,3-Bis(chlorodimethylsilyl)propane is dominated by the two highly electrophilic silicon centers and the labile silicon-chlorine bonds. These Si-Cl bonds are susceptible to nucleophilic attack, making the compound a valuable reagent for forming new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.
Hydrolysis and Polycondensation
In the presence of water, 1,3-Bis(chlorodimethylsilyl)propane readily undergoes hydrolysis to form the corresponding disilanol, 1,3-bis(hydroxydimethylsilyl)propane, with the concomitant release of hydrochloric acid.[4][5] This reaction is typically rapid and exothermic. The resulting disilanol is often unstable and can undergo self-condensation to form cyclic or linear polysiloxanes. This reactivity is fundamental to its use in the synthesis of silicone-based polymers.[20][21]
Caption: Hydrolysis and subsequent polycondensation of 1,3-Bis(chlorodimethylsilyl)propane.
Reaction with Alcohols and Diols: Formation of Silyl Ethers and Cyclic Sila-acetals
1,3-Bis(chlorodimethylsilyl)propane reacts with alcohols in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, yielding bis(alkoxy)silanes. Its bifunctional nature makes it particularly useful for reacting with diols to form cyclic silyl ethers, effectively acting as a protecting group for the diol functionality.[4][22][23] This is especially valuable in multi-step organic synthesis where the protection of hydroxyl groups is necessary.[2]
This protocol describes a general procedure for the protection of a 1,3-diol using 1,3-Bis(chlorodimethylsilyl)propane to form a 1,3-disilacyclohexane derivative.
Materials:
-
1,3-Diol (e.g., 1,3-propanediol)
-
1,3-Bis(chlorodimethylsilyl)propane
-
Anhydrous non-polar solvent (e.g., dichloromethane, THF)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the 1,3-diol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-Bis(chlorodimethylsilyl)propane (1.05 equivalents) in the anhydrous solvent to the cooled diol solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Protection of a 1,3-diol using 1,3-Bis(chlorodimethylsilyl)propane.
Applications in Research and Development
The unique bifunctional and reactive nature of 1,3-Bis(chlorodimethylsilyl)propane makes it a valuable tool in various fields of research and development.
Polymer Chemistry
As a bifunctional monomer, it is a key component in the synthesis of polysiloxanes.[3][20][21] The propane linker imparts a degree of flexibility to the resulting polymer backbone, influencing its thermal and mechanical properties. By co-polycondensing with various diols or other difunctional nucleophiles, a wide range of custom organosilicon polymers with tailored properties such as thermal stability, flexibility, and hydrophobicity can be synthesized.[2]
Surface Modification and Adhesion Promotion
The chlorosilyl groups can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides.[2][24][25] This allows for the covalent attachment of the molecule, creating a robust, cross-linked siloxane layer. This surface modification can be used to alter the surface properties, such as hydrophobicity, and to act as an adhesion promoter, improving the interfacial bonding between the inorganic substrate and an organic polymer overlayer.[2][3] This is particularly relevant in the development of advanced coatings, composites, and microelectronics.[2]
Protecting Group Chemistry
In complex organic synthesis, particularly in drug development, the temporary protection of sensitive functional groups is often required.[2] 1,3-Bis(chlorodimethylsilyl)propane can be employed as a protecting group for 1,3-diols, forming a stable cyclic silyl ether that is resistant to a variety of reaction conditions.[4][23] The silyl ether can be readily cleaved under specific conditions, typically with a fluoride source or acidic hydrolysis, to regenerate the diol.
Drug Delivery
While direct applications in drug delivery are still emerging, the ability of 1,3-Bis(chlorodimethylsilyl)propane to form well-defined polymeric structures and to modify surfaces makes it a candidate for the development of novel drug delivery systems. For instance, it could be used in the synthesis of biodegradable polysiloxane-based nanoparticles or for the surface functionalization of drug carriers to control their release profiles and biological interactions.[]
Safety and Handling
1,3-Bis(chlorodimethylsilyl)propane is a reactive and corrosive compound that requires careful handling.
-
Moisture Sensitivity: It reacts readily with moisture, including atmospheric humidity, to produce corrosive hydrogen chloride gas.[4][5] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.
-
Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with water, alcohols, and strong bases.
Conclusion
1,3-Bis(chlorodimethylsilyl)propane is a highly versatile and reactive chemical intermediate with significant potential in various scientific and industrial applications. Its ability to form stable siloxane bonds through reactions with a wide range of nucleophiles makes it an invaluable tool for polymer synthesis, surface modification, and as a protecting group in organic synthesis. As research into advanced materials and drug delivery systems continues to evolve, the unique properties of 1,3-Bis(chlorodimethylsilyl)propane are likely to lead to further innovative applications.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of 1,3-Bis(chlorodimethylsilyl)propane. Retrieved from [Link]
-
X-Y-Z-Biotech. (n.d.). 1,3-Bis(Chlorodimethylsilyl)Propane. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane. Retrieved from [Link]
-
Protecting Group Chemistry. (2022, March 31). Protection of 1,3-diols [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2018). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). Retrieved from [Link]
-
NIST. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]
-
anale.ub.ro. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectra of 3-chloro 1,2-propane diol, 1, 2-propane.... Retrieved from [Link]
-
NIST. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]
- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1,3-Bis(phenylmercapto)propane and 1-chloro-3-(phenylmercapto)propane: useful precursors for 1,3-dilithiopropane synthons in the preparation of 1,5-diols. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: 1,3‐Bis(phenylmercapto)propane and 1‐Chloro‐3‐(phenylmercapto)propane: Useful Precursors for 1,3‐Dilithiopropane Synthons in the Preparation of 1,5‐Diols. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CAS 2295-06-9: 1,3-Bis(chlorodimethylsilyl)propane [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. dakenchem.com [dakenchem.com]
- 10. 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane | C11H28O2Si2 | CID 11747007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Bis(2-chloroethylthio)propane | C7H14Cl2S2 | CID 522108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Propane, 1,3-dichloro- [webbook.nist.gov]
- 17. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 18. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]
- 19. Sci-Hub. 1,3-Bis(phenylmercapto)propane and 1-chloro-3-(phenylmercapto)propane: useful precursors for 1,3-dilithiopropane synthons in the preparation of 1,5-diols / Tetrahedron Letters, 2000 [sci-hub.st]
- 20. mdpi.com [mdpi.com]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
